N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-23(27,16-25-22(26)15-19-9-5-6-10-21(19)24)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBPHJBKDXVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Biphenyl Intermediate: The initial step involves the coupling of bromobenzene with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 4-biphenylboronic acid.
Hydroxypropylation: The biphenyl intermediate is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group.
Acetamide Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. It acts as a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in various inflammatory diseases. The compound has shown promising results in murine models of acute airway inflammation, indicating its potential use in treating respiratory conditions .
Cancer Therapeutics
The compound's ability to modulate epigenetic pathways makes it a candidate for cancer treatment. By inhibiting BRD4, it disrupts the transcriptional regulation of oncogenes, leading to reduced tumor cell proliferation. In vitro studies demonstrate its efficacy against various cancer cell lines, suggesting further exploration in clinical settings .
Case Study 1: Anti-inflammatory Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound using a murine model. The results indicated a significant reduction in inflammatory markers compared to controls, supporting its potential therapeutic role in inflammatory diseases .
Case Study 2: Cancer Cell Line Testing
In vitro assays conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide effectively inhibited cell growth and induced apoptosis. The compound's mechanism was linked to its interaction with BRD4, leading to downregulation of key survival pathways .
Mechanism of Action
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π stacking interactions, while the hydroxypropyl and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively.
Comparison with Similar Compounds
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
- Structural Features : Replaces the 2-chlorophenyl group with a 2-fluorobiphenyl moiety and substitutes the hydroxypropyl linker with a phenylpropan-2-yl group.
- Synthesis : Synthesized via DCC-mediated coupling of racemic amphetamine and flurbiprofen, emphasizing the importance of carbodiimide reagents in amide bond formation .
- However, this could also decrease metabolic stability due to altered lipophilicity .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Features : Incorporates a dihydro-pyrazolyl ring and a 3,4-dichlorophenyl group instead of the biphenyl system.
- Conformational Analysis : X-ray crystallography reveals dihedral angles between aromatic rings (54.8°–77.5°), suggesting variable spatial arrangements that influence intermolecular hydrogen bonding and crystal packing .
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
- Structural Features : Contains a diazenyl linker and nitro group, introducing additional hydrogen bond acceptors and redox-active sites.
- Safety Profile : Classified as a skin sensitizer (H317), highlighting the trade-off between functional group complexity and toxicity risks .
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural analogues.
- Metabolic Stability : Chlorine’s inductive effects may slow oxidative metabolism compared to fluorine or nitro groups, which are more susceptible to enzymatic modification .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The biphenyl group’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites, while the hydroxypropyl linker’s flexibility may optimize binding kinetics .
- Crystallographic Insights : Variable dihedral angles in dichlorophenyl derivatives underscore the role of conformational dynamics in solid-state stability and solubility .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide is a compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl moiety, a hydroxypropyl group, and a chlorophenyl acetamide structure. Its molecular formula is C₁₈H₁₈ClNO₂, with a molecular weight of approximately 305.80 g/mol. The compound's unique structure contributes to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cells. The biphenyl group enhances hydrophobic interactions with protein pockets, while the hydroxypropyl and chlorophenyl groups can form hydrogen bonds with amino acid residues. This interaction can lead to the modulation of enzyme activities or receptor functions, potentially inhibiting or promoting biological pathways.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing biphenyl groups have been associated with the inhibition of oxidative stress markers in various cellular models. This suggests that this compound may also possess antioxidant capabilities.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. In particular, studies indicate that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The IC₅₀ values for related biphenyl derivatives against AChE have been reported as low as 0.59 μM, indicating potent inhibitory activity .
Anti-inflammatory Effects
In vitro studies have demonstrated that similar compounds exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. Given these findings, it is plausible that this compound may exert similar effects.
Research Findings and Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) to adjust time/temperature .
- Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps to minimize degradation .
Basic: Which spectroscopic techniques are essential for confirming structural identity and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to verify biphenyl, hydroxypropyl, and chlorophenyl groups. For example, aromatic protons appear at δ 7.2–7.8 ppm, while hydroxypropyl protons resonate near δ 1.8–2.5 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers address conflicting biological activity data across assay systems?
Methodological Answer:
- Assay Replication : Conduct dose-response curves in triplicate across independent labs to rule out technical variability .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for suspected biological targets (e.g., kinase inhibition) .
- Solubility Testing : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
Advanced: What methodologies determine the stereochemical configuration of the hydroxypropyl group?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Optical Rotation : Compare experimental [α]D values with literature data for known stereoisomers .
Basic: What are the known biological targets or pathways associated with this compound?
Methodological Answer:
- Kinase Inhibition : Preliminary studies suggest activity against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to ATP-competitive inhibitors .
- Apoptosis Modulation : In vitro assays show upregulation of pro-apoptotic markers (e.g., caspase-3) in cancer cell lines .
- Anti-inflammatory Potential : Reduces IL-6/TNF-α secretion in macrophage models, likely via NF-κB pathway inhibition .
Advanced: How should researchers design experiments to resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- H/D Exchange : Identify labile protons (e.g., -OH) by comparing spectra before/after D₂O addition .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 → 3:1) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance yield and purity .
- HPLC : Apply reverse-phase C18 columns for final polishing (acetonitrile/water + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
